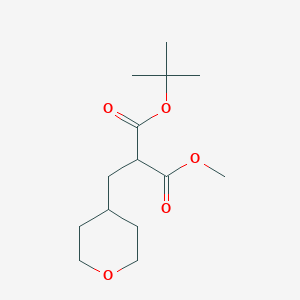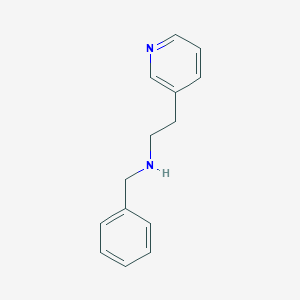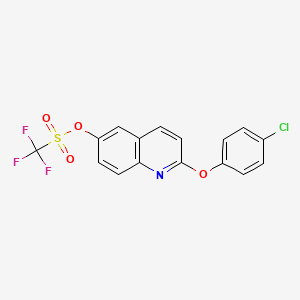
5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline is a chemical compound with the molecular formula C11H16BrN3O2S It is a brominated aniline derivative that contains a piperazine ring substituted with a methyl group and a sulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline typically involves the bromination of aniline derivatives followed by the introduction of the piperazine and sulfonyl groups. One common method involves the following steps:
Bromination: Aniline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.
Piperazine Introduction: The brominated aniline is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) to form the piperazine derivative.
Sulfonylation: Finally, the piperazine derivative is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while oxidation can produce a sulfone or sulfoxide derivative.
Applications De Recherche Scientifique
5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can enhance its binding affinity to certain proteins, while the piperazine ring can improve its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
Uniqueness
5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline is unique due to the presence of both the sulfonyl and piperazine groups, which confer distinct chemical and biological properties. The sulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets, while the piperazine ring improves its solubility and pharmacokinetic profile.
Propriétés
Formule moléculaire |
C11H16BrN3O2S |
|---|---|
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
5-bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C11H16BrN3O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 |
Clé InChI |
KOXCOKWCGCUCPG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)

![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)




![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)

![2-[6-(1-Ethoxyethenyl)pyridin-3-yl]propan-2-ol](/img/structure/B13875133.png)


